molecular formula C23H28F3N3O5S2 B3181769 FTI-276 trifluoroacetate salt

FTI-276 trifluoroacetate salt

Cat. No.: B3181769
M. Wt: 547.6 g/mol
InChI Key: IAVHISGQCODLHL-WSCVZUBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: FTI 276 (TFA) is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic compounds. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of FTI 276 (TFA) involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and high yield. Key steps include:

Chemical Reactions Analysis

Mechanism of Action

FTI 276 (TFA) exerts its effects by inhibiting the enzyme farnesyl transferase. This enzyme is responsible for the farnesylation of Ras proteins, a critical step in their activation and function. By blocking this modification, FTI 276 (TFA) prevents Ras proteins from anchoring to the plasma membrane, thereby inhibiting their ability to relay growth signals . This leads to the suppression of oncogenic signaling pathways and tumor growth .

Biological Activity

FTI-276 trifluoroacetate salt, known chemically as N-[4-[2( R)-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl]methionine trifluoroacetate salt, is a potent and selective inhibitor of farnesyltransferase (FTase). This compound has garnered attention due to its significant biological activity, particularly in the context of cancer research. It primarily functions as a Ras CAAX peptidomimetic, exhibiting over 100-fold selectivity against geranylgeranyltransferase I (GGTase I) .

PropertyValue
Chemical Formula C₃₈H₃₈F₃N₃O₅S₂
Molecular Weight 547.61 g/mol
CAS Number 1217471-51-6
Purity ≥95% (HPLC)
IC₅₀ (FTase) 0.5 nM
IC₅₀ (GGTase I) 50 nM

FTI-276 inhibits the farnesylation process of proteins, specifically targeting the Ras family of proteins, which are critical in cell signaling pathways that regulate growth and differentiation. By blocking FTase, FTI-276 prevents the proper localization and activation of oncogenic Ras proteins, thereby disrupting their signaling pathways .

In Vitro Studies

Research indicates that FTI-276 demonstrates potent inhibition of FTase in vitro, with an IC₅₀ value of approximately 500 pM . The compound has been shown to effectively disrupt oncogenic signaling pathways in various cancer cell lines.

In Vivo Studies

In vivo studies have demonstrated that FTI-276 can block tumor growth in models expressing oncogenic K-Ras. For example, a study by Sun et al. (1995) reported that FTI-276 significantly inhibited the growth of human lung carcinoma xenografts in nude mice that express mutated K-Ras and have p53 deletions .

Case Studies

  • Human Lung Carcinoma Model : A study conducted on nude mice with human lung carcinoma cells expressing K-Ras showed a marked reduction in tumor size following treatment with FTI-276. The results indicated that the compound effectively blocked tumor progression by interfering with Ras-mediated signaling pathways.
  • Combination Therapies : Preliminary investigations into combination therapies involving FTI-276 and other chemotherapeutic agents suggest enhanced efficacy in reducing tumor growth compared to monotherapy. This synergy may be attributed to the dual targeting of different pathways involved in cancer progression.

Properties

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVHISGQCODLHL-WSCVZUBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

FTI-276 trifluoroacetate salt
FTI-276 trifluoroacetate salt
FTI-276 trifluoroacetate salt
FTI-276 trifluoroacetate salt
FTI-276 trifluoroacetate salt
FTI-276 trifluoroacetate salt

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